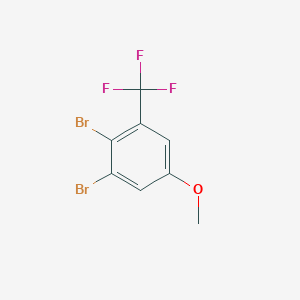

1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene

Description

Contextualization of Highly Substituted Benzene (B151609) Derivatives in Advanced Organic Synthesis and Materials Science

Highly substituted benzene derivatives are fundamental building blocks in a multitude of chemical disciplines. sciencedaily.comlongdom.org Benzene, a six-membered carbon ring, is an exceptionally versatile scaffold, and the ability to replace its hydrogen atoms with various substituents allows for the creation of a vast number of compounds with tailored properties. sciencedaily.comasianscientist.com The precise control over the positioning of these substituents is crucial, though often challenging, in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, plastics, and organic electronic devices. sciencedaily.com

The development of methods for the programmed synthesis of benzene derivatives with multiple, different functional groups is an area of active research. sciencedaily.com Such methods open the door to novel functional organic materials that were previously inaccessible. sciencedaily.com In materials science, for instance, thermally stable benzene derivatives are critical for creating advanced polymers and composites for high-performance applications in the aerospace, automotive, and electronics industries. longdom.org The strategic placement of different groups on the benzene ring can influence properties like thermal stability, fluorescence, and electronic conductivity, making these compounds essential for the development of new molecular electronics, nanotechnology, and bio-imaging agents. longdom.orgasianscientist.com

Significance of Multifunctional Aromatic Compounds Containing Halogen, Methoxy (B1213986), and Trifluoromethyl Groups

The specific combination of halogen (bromo), methoxy, and trifluoromethyl groups on a single aromatic ring, as seen in 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene, imparts a unique set of chemical properties and reactivity. Each functional group plays a distinct and often synergistic role, making such compounds highly valuable in fields like medicinal chemistry and organic synthesis. mdpi.comwikipedia.orgbohrium.com

Halogen (Bromo) Groups: The two bromine atoms on the benzene ring serve multiple purposes. They are excellent leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the further functionalization of the aromatic ring, enabling the construction of more complex molecular architectures. The position of the bromine atoms also influences the regioselectivity of subsequent chemical transformations.

Methoxy Group (–OCH₃): The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. wikipedia.org In organic synthesis, it can act as a directing group in electrophilic aromatic substitution reactions. wikipedia.org Methoxy groups are also prevalent in natural products and pharmaceuticals. wikipedia.org While generally stable, they can be cleaved under specific conditions if required, adding to the synthetic versatility of the molecule. acs.org In medicinal chemistry, the methoxy group can modulate a molecule's solubility and its ability to interact with biological targets. wikipedia.org

Trifluoromethyl Group (–CF₃): The trifluoromethyl group is a key functionality in modern drug design and materials science. bohrium.comhovione.com Its strong electron-withdrawing nature significantly alters the electronic properties of the benzene ring. mdpi.comnbinno.com In medicinal chemistry, the inclusion of a –CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target receptors. mdpi.comnbinno.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to longer drug half-lives. nbinno.com It is often used as a bioisostere for other groups like chlorine or methyl to fine-tune the properties of a lead compound. wikipedia.org

The interplay of these three distinct functional groups—the reactive handles provided by the bromines, the electronic modulation of the methoxy group, and the unique properties imparted by the trifluoromethyl group—makes compounds like this compound highly sought-after intermediates for creating novel molecules with specific, pre-determined functions.

Overview of Key Research Areas and Unexplored Scientific Avenues Related to the Compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure points toward significant potential in several key research areas. Its primary value lies in its role as a versatile synthetic intermediate.

Key Research Areas:

Pharmaceutical Synthesis: The compound is an ideal starting material for the synthesis of complex drug candidates. The bromine atoms can be sequentially replaced through cross-coupling reactions to introduce different pharmacophores, while the methoxy and trifluoromethyl groups help to fine-tune the pharmacokinetic and pharmacodynamic properties of the final molecule.

Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides often relies on highly functionalized aromatic cores. The unique electronic and steric properties of this compound make it a promising scaffold for novel agrochemicals.

Materials Science: The compound could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The presence of the trifluoromethyl group could impart properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to the resulting materials.

Unexplored Scientific Avenues:

Development of Novel Catalytic Methodologies: The differential reactivity of the two bromine atoms could be exploited to develop new selective and sequential cross-coupling reactions. Research could focus on catalytic systems that can distinguish between the two positions, allowing for a highly controlled and programmed synthesis of complex structures.

Synthesis of Novel Heterocyclic Compounds: The vicinal (adjacent) dibromo arrangement offers a pathway to synthesize fused heterocyclic systems. Reactions with binucleophiles could lead to the formation of novel ring structures of potential interest in medicinal chemistry or materials science.

Probing Structure-Activity Relationships: Systematic modification of the this compound core and subsequent biological evaluation of the derivatives could provide valuable insights into structure-activity relationships (SAR) for various biological targets. This could accelerate the discovery of new therapeutic agents.

In essence, this compound represents a platform molecule, whose true potential will be unlocked through its application in the synthesis of a new generation of functional molecules and materials.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₈H₄Br₂F₃O | 333.92 | cymitquimica.com |

| (Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | nih.gov |

| 1-Methoxy-2-(trifluoromethyl)benzene | C₈H₇F₃O | 176.14 | nih.gov |

| 1,3-Dibromo-5-(trifluoromethyl)benzene | C₇H₃Br₂F₃ | 295.91 | nih.gov |

| 1-Bromo-3-methoxy-5-methylbenzene | C₈H₉BrO | 201.06 | chemicalbook.com |

Table 2: Functional Group Properties and Significance

| Functional Group | Type | Key Characteristics | Significance in Multifunctional Compounds |

| Bromo (-Br) | Halogen | Good leaving group in cross-coupling reactions; influences regioselectivity. | Provides reactive sites for building molecular complexity. jocpr.com |

| Methoxy (-OCH₃) | Alkoxy / Ether | Electron-donating; can be a directing group; generally stable. wikipedia.org | Modulates electronic properties and solubility; common in bioactive molecules. wikipedia.orgucla.edu |

| Trifluoromethyl (-CF₃) | Organofluorine | Strongly electron-withdrawing; high metabolic stability; increases lipophilicity. mdpi.comnbinno.com | Enhances drug-like properties (stability, potency); used as a bioisostere. mdpi.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c1-14-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQMIDUKAWHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

Retrosynthetic Analysis for a Poly-substituted Benzene (B151609) Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. pressbooks.pubyoutube.com For a polysubstituted benzene, the analysis must consider the directing effects of the substituents and the compatibility of reaction conditions. libretexts.orgyoutube.com

The target molecule, 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene, has four substituents:

Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho, para-directing group. libretexts.org

Trifluoromethyl group (-CF₃): A strongly deactivating, meta-directing group. wikipedia.orgyoutube.com

Two Bromo groups (-Br): Weakly deactivating, ortho, para-directing groups. wikipedia.org

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Bromination This approach disconnects the two C-Br bonds first, identifying a disubstituted precursor: 3-methoxy-1-(trifluoromethyl)benzene . This precursor would then need to undergo a highly regioselective dibromination. The challenge lies in controlling the bromination to achieve the specific 1,2-substitution pattern, as the powerful ortho, para-directing methoxy group and the meta-directing trifluoromethyl group would direct incoming electrophiles to different positions.

Pathway B: Late-stage Trifluoromethylation This pathway involves disconnecting the C-CF₃ bond, suggesting a trisubstituted precursor like 1,2-dibromo-5-methoxybenzene . The synthesis would then require the introduction of the trifluoromethyl group onto this pre-functionalized ring. This could be achieved via direct C-H trifluoromethylation or, more commonly, through a cross-coupling reaction if a suitable handle (like an iodine or another bromine) were present at the desired position.

Regioselective Bromination Pathways for Methoxy(trifluoromethyl)benzene Precursors

Achieving the desired 1,2-dibromo substitution pattern on a precursor already containing methoxy and trifluoromethyl groups is a significant synthetic hurdle. The outcome of electrophilic aromatic bromination is governed by the combined electronic and steric effects of the substituents already present on the ring. nih.govnih.gov

In an electrophilic aromatic substitution reaction, the existing groups on the benzene ring determine the position of the incoming electrophile. aakash.ac.in Activating groups increase the electron density of the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density, making the ring less reactive and directing electrophiles to the meta position (with the exception of halogens). wikipedia.orgyoutube.com

The directing effects of the relevant substituents are summarized in the table below.

| Substituent | Type | Reactivity Effect | Directing Effect |

| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | ortho, para |

| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Strongly Deactivating | meta |

| -Br (Bromo) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | ortho, para |

This table summarizes the general effects of substituents on electrophilic aromatic substitution. libretexts.orgwikipedia.orgaakash.ac.in

When considering the bromination of a precursor like 3-methoxy-1-(trifluoromethyl)benzene, the strongly activating -OCH₃ group would dominate the directing effects. It would direct the first bromine atom primarily to the positions ortho and para to itself. The trifluoromethyl group deactivates the ring, particularly at the ortho and para positions, reinforcing the directing effect of the methoxy group towards its available ortho positions. However, achieving a specific 1,2-dibromo pattern is challenging and often leads to mixtures of isomers that require separation. libretexts.org Theoretical calculations and experimental verification are often used to predict and understand the regioselectivity in such complex systems. nih.govresearchgate.net

Given the potential for low selectivity and harsh conditions with molecular bromine (Br₂), alternative halogenation methods are often preferred. nih.govjalsnet.com

N-Haloimides: N-Bromosuccinimide (NBS) is a widely used reagent that provides a stable and safer source of electrophilic bromine. nsf.gov For deactivated aromatic rings, such as those containing a trifluoromethyl group, NBS can be activated by strong acids like concentrated sulfuric acid (H₂SO₄). organic-chemistry.orgresearchgate.net This system generates a highly electrophilic brominating agent capable of functionalizing even electron-poor substrates under relatively mild conditions. organic-chemistry.org This method offers a practical route for the monobromination of deactivated aromatics, often with high yields and simple workup procedures. researchgate.net The regioselectivity remains dependent on the directing groups present.

Electrochemical Methods: Electrochemical synthesis offers a green and controlled alternative for halogenation. These methods can generate halogenating species in situ from halide salts, avoiding the direct handling of hazardous reagents like Br₂. While not as commonly cited for this specific transformation, electrochemical approaches provide a high degree of control over reaction conditions, which can influence regioselectivity.

Introduction of the Trifluoromethyl Group onto Aromatic Systems

The trifluoromethyl (-CF₃) group is a crucial pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability and lipophilicity. globethesis.com Consequently, numerous methods have been developed for its introduction onto aromatic rings.

In recent decades, powerful new methods have emerged for the direct installation of the -CF₃ group.

Photoredox Catalysis: This technique uses visible light to excite a photocatalyst, which can then generate a trifluoromethyl radical (•CF₃) from a suitable precursor, such as triflyl chloride (CF₃SO₂Cl) or trifluoromethyl iodide (CF₃I). nih.govmdpi.comsemanticscholar.org This highly reactive radical can then attack the aromatic ring in a C-H functionalization reaction. nih.gov Photoredox catalysis is known for its exceptionally mild reaction conditions and broad functional group tolerance, making it a valuable tool for late-stage trifluoromethylation. globethesis.comnih.gov

Copper-Mediated Reactions: Copper-mediated cross-coupling is one of the most practical approaches for forming C-CF₃ bonds. lookchem.com These reactions typically couple an aryl halide (iodide or bromide) with a trifluoromethyl source in the presence of a copper catalyst. rsc.orgbeilstein-journals.org A common trifluoromethyl source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. acs.org The mechanism involves the generation of a [CuCF₃] species, which then reacts with the aryl halide. lookchem.comacs.org This method is highly effective for introducing the -CF₃ group onto a pre-functionalized aromatic core. nih.gov

The table below compares key features of these two modern trifluoromethylation techniques.

| Feature | Photoredox Catalysis | Copper-Mediated Cross-Coupling |

| Substrate | Arene (C-H bond) | Aryl Halide (C-X bond) |

| Key Reagent | Photocatalyst (e.g., Ru, Ir complexes) | Copper(I) salt (e.g., CuI) |

| CF₃ Source | CF₃SO₂Cl, CF₃I, Togni's reagent | TMSCF₃, CF₃CO₂Na |

| Mechanism | Radical-based | Organometallic cross-coupling |

| Conditions | Visible light, room temperature | Elevated temperature |

This table provides a comparative overview of two prominent methods for aromatic trifluoromethylation. nih.govsemanticscholar.orgbeilstein-journals.org

While the target molecule contains a C-CF₃ bond, the synthesis of aryl trifluoromethyl ethers (Ar-OCF₃) represents an alternative strategy for introducing trifluoromethyl functionality into aromatic systems. nih.gov The trifluoromethoxy group (-OCF₃) is also a highly sought-after substituent in pharmaceuticals and agrochemicals. chemrevlett.com

The synthesis of aryl trifluoromethyl ethers often begins with phenols. Classic methods involve a two-step chlorination/fluorination sequence. nih.govmdpi.com For instance, an anisole (B1667542) can be chlorinated to form an aryl trichloromethyl ether, which is then treated with a fluorinating agent like antimony trifluoride to yield the final product. mdpi.com A more direct, one-step process involves reacting a phenol (B47542) with a perhalomethane (like CCl₄) and anhydrous hydrogen fluoride (B91410). google.com More modern approaches may utilize reagents like trifluoromethyl triflate to convert heteroaromatic N-oxides into trifluoromethyl ethers. rsc.org

While converting an -OCF₃ group to a C-CF₃ group is not a standard synthetic transformation, its inclusion in a synthetic plan could be part of a broader strategy involving skeletal rearrangement or as a means to introduce fluorine early in a synthesis before constructing the final aromatic core.

Synthetic Routes for Incorporating the Methoxy Moiety (Etherification and Alkoxylation)

The introduction of a methoxy group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through etherification or alkoxylation reactions. A common and well-established method is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. youtube.comfrancis-press.com

In a plausible synthetic route to this compound, a key intermediate would be 2,6-dibromo-4-(trifluoromethyl)phenol. This phenol can be deprotonated by a suitable base to form the corresponding phenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions. Common bases for this purpose include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). youtube.com Phenols are generally more acidic than aliphatic alcohols, which allows for the use of milder bases like NaOH. youtube.com

Once the phenoxide is generated in situ, it can undergo nucleophilic substitution with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methoxy ether. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction mechanism.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Phenolic Precursor | Base | Methylating Agent | Solvent | Product |

| 2,6-Dibromo-4-(trifluoromethyl)phenol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | N,N-Dimethylformamide (DMF) | This compound |

| 2,6-Dibromo-4-(trifluoromethyl)phenol | Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone | This compound |

It is important to consider the electronic nature of the precursor. The presence of two bromine atoms and a trifluoromethyl group, all of which are electron-withdrawing, increases the acidity of the phenolic proton, making deprotonation more facile. However, these groups also deactivate the aromatic ring towards nucleophilic attack, which is a key consideration in alternative synthetic strategies.

Sequential and Convergent Synthesis Strategies for Assembling the Substituted Aromatic Scaffold

The assembly of a polysubstituted benzene ring like this compound can be approached through either a sequential (linear) or a convergent synthesis.

Sequential Synthesis:

A sequential strategy involves the stepwise introduction of substituents onto a starting benzene derivative. The order of these introductions is paramount and is dictated by the directing effects of the groups already present on the ring. For instance, a plausible sequential synthesis could start from 3-methoxy-1-(trifluoromethyl)benzene.

Electrophilic Bromination: The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 3-methoxy-1-(trifluoromethyl)benzene, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C6. Therefore, electrophilic bromination would be directed to the C2 and C6 positions. A sequential bromination would first yield a monobrominated intermediate, followed by a second bromination to give the desired 1,2-dibromo product. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide) and catalyst, would be necessary to control the regioselectivity and avoid over-bromination. researchgate.net

Convergent Synthesis:

A convergent approach involves the synthesis of separate fragments of the molecule, which are then combined in a later step. This strategy can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. For this compound, a convergent strategy is less obvious but could potentially involve the coupling of a pre-functionalized aromatic ring with another fragment. However, for a single benzene ring system, sequential synthesis is generally more common.

The choice between these strategies depends on factors such as the availability of starting materials, the efficiency of each step, and the ease of purification of intermediates.

Catalytic Approaches in the Synthesis of this compound (e.g., Organometallic Catalysis)

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Organometallic catalysis, particularly using palladium, has revolutionized the synthesis of complex aromatic compounds. researchgate.netnih.govnih.govresearchgate.netumich.edu

In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions could be employed. For instance, if a suitable precursor with a leaving group (e.g., a triflate) is available, a palladium-catalyzed bromination could be a viable option.

More directly, palladium catalysts are instrumental in trifluoromethylation reactions. While not directly applicable to the final product which already contains the trifluoromethyl group, the synthesis of the precursor, 3-methoxy-1-(trifluoromethyl)benzene, could involve a palladium-catalyzed trifluoromethylation of 3-bromoanisole (B1666278) or 3-chloroanisole. nih.gov This highlights the importance of catalytic methods in preparing the necessary building blocks for the final synthesis.

The development of new ligands for palladium catalysts has enabled the trifluoromethylation of a wide range of aryl chlorides and bromides under mild conditions, tolerating various functional groups. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to the Synthesis

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type |

| Trifluoromethylation | Aryl Halide (Ar-X) | CF₃ source (e.g., TESCF₃) | Palladium precursor + Ligand | Aryl-CF₃ |

| Bromination | Aryl Triflates (Ar-OTf) | Bromide source | Palladium catalyst | Aryl-Br |

Considerations of Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comindianchemicalsociety.compaperpublications.orgresearchgate.netrroij.comlongdom.orgrsc.org In the synthesis of this compound, several green chemistry principles can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are addition-based rather than substitution-based where possible, although this is challenging for aromatic substitutions.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the etherification step, exploring solvent-free conditions or the use of greener solvents would be a key consideration. longdom.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from a green chemistry perspective as catalysts are used in small amounts and can be recycled. The palladium-catalyzed reactions discussed in the previous section are a prime example of this principle. indianchemicalsociety.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This involves optimizing reaction conditions to maximize yield and minimize byproduct formation.

For the bromination steps, traditional methods often use elemental bromine, which is highly corrosive and hazardous. Greener alternatives include the use of N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts using an oxidant, which can be less hazardous to handle. taylorfrancis.com The use of micellar media for palladium-catalyzed trifluoromethylation has also been shown to enhance yields and applicability to a wider range of substrates, representing a greener approach. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Reaction Mechanisms and Kinetic Studies Involving 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene and Its Precursors/derivatives

Mechanistic Investigations of Electrophilic Aromatic Substitution on Substituted Aromatics

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, proceeding through a two-step addition-elimination mechanism. The initial attack of an electrophile on the π-electron system of the benzene (B151609) ring forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. The regioselectivity and rate of this reaction are profoundly influenced by the electronic and steric properties of the substituents already present on the ring. Recent computational studies using density functional theory (DFT) suggest that for some bromination reactions, the process may occur through a concerted addition-elimination mechanism without the formation of a stable charged Wheland intermediate vub.bechemistryworld.com.

The directing effects of the substituents on 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene are a result of the balance between inductive and resonance effects.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the positive charge of the benzenonium ion intermediate. This resonance effect outweighs its electron-withdrawing inductive effect. This activation is particularly pronounced at the ortho and para positions.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong deactivating group and is meta-directing. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect, which destabilizes the positively charged benzenonium ion intermediate. This deactivating effect is felt at all positions but is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack.

Bromo Substituents (-Br): Halogens like bromine are deactivating yet ortho, para-directing. They exhibit a dual nature: their inductive effect withdraws electron density from the ring, deactivating it towards electrophilic attack. However, their lone pair electrons can participate in resonance, stabilizing the benzenonium ion intermediate when the attack occurs at the ortho or para positions.

In this compound, these competing effects determine the outcome of electrophilic substitution. The powerful activating and ortho, para-directing influence of the methoxy group will be the dominant factor in determining the position of substitution. The trifluoromethyl group will strongly deactivate the positions ortho and para to it, while the bromo groups will also deactivate the ring but direct to their ortho and para positions.

Considering the substitution pattern, the potential sites for electrophilic attack are C4 and C6. The C4 position is ortho to one bromo group and meta to the other, ortho to the trifluoromethyl group, and para to the strongly activating methoxy group. The C6 position is ortho to the methoxy group and meta to a bromo and the trifluoromethyl group. The strong activating effect of the methoxy group will direct the incoming electrophile to its ortho (C6) and para (C4) positions. However, the C4 position is sterically hindered by the adjacent bromo and trifluoromethyl groups. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is activated by the methoxy group and less sterically encumbered.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -CF₃ | -I (Strongly Withdrawing) | -R (Weakly Withdrawing) | Strongly Deactivating | Meta |

| -Br | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

The stability of the benzenonium ion intermediate is a key factor in determining the regioselectivity of electrophilic aromatic substitution. For this compound, we can analyze the stability of the potential benzenonium ions formed upon electrophilic attack at the C4 and C6 positions.

Attack at C6: The positive charge in the resulting benzenonium ion can be delocalized onto the carbon bearing the methoxy group, allowing for direct resonance stabilization by the oxygen lone pairs. This is a highly stabilizing interaction. The positive charge is also delocalized to positions meta to the trifluoromethyl group, avoiding direct destabilization.

Attack at C4: While this position is para to the activating methoxy group, the resulting benzenonium ion would have the positive charge delocalized onto the carbons bearing the bromo and trifluoromethyl groups. The electron-withdrawing nature of these groups would significantly destabilize the carbocation.

Computational studies on simpler substituted benzenes, such as anisole (B1667542) and nitrobenzene (B124822), have provided insights into the transition state structures and energy profiles of electrophilic bromination. These studies indicate that the ortho/para directing effect of the methoxy group in anisole is due to a combination of strong electron delocalization and favorable non-covalent interactions in the transition state vub.be. Conversely, the meta-directing effect in nitrobenzene is attributed to electrostatic repulsion in the ortho and para transition states vub.be. By analogy, the transition state leading to substitution at C6 in this compound would be significantly lower in energy than the transition state for attack at C4 due to the superior stabilization provided by the methoxy group and the avoidance of destabilizing interactions with the trifluoromethyl and bromo groups.

Pathways for Nucleophilic Aromatic Substitution (SNAr) on Brominated and Trifluoromethylated Arenes

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the trifluoromethyl group is a potent electron-withdrawing group. The two bromo atoms can act as leaving groups. For a successful SNAr reaction to occur, the nucleophile would need to attack one of the carbons bearing a bromine atom.

Attack at C1 or C2: The trifluoromethyl group is meta to the C1-bromo and ortho to the C2-bromo substituent. Therefore, nucleophilic attack would be more favorable at the C2 position, as the electron-withdrawing trifluoromethyl group can stabilize the resulting Meisenheimer complex through resonance. The methoxy group, being electron-donating, would disfavor this reaction. However, the cumulative electron-withdrawing effect of the two bromo groups and the trifluoromethyl group might be sufficient to activate the ring towards nucleophilic attack, particularly at the C2 position. The reaction would likely require harsh conditions due to the deactivating effect of the methoxy group.

Exploration of Radical-Mediated Transformations Involving Halogen and Trifluoromethyl Groups

Radical reactions offer alternative pathways for the functionalization of aromatic compounds. Both bromine and trifluoromethyl groups can participate in radical-mediated transformations.

Radical Bromination: While electrophilic bromination is more common for aromatic rings, radical bromination can occur, particularly at benzylic positions. Since this compound lacks a benzylic hydrogen, free-radical bromination of the aromatic ring is less likely under typical conditions.

Radical Trifluoromethylation: The introduction of a trifluoromethyl group can sometimes be achieved through radical pathways. For instance, the reaction of aryl halides with a source of trifluoromethyl radicals can lead to trifluoromethylation. In the context of derivatives, if one of the bromo groups were replaced with a different functional group amenable to radical generation (e.g., a diazonium salt), subsequent reaction with a CF₃ radical source could be envisioned.

Transformations of the Trifluoromethyl Group: While the C-F bond is very strong, radical reactions involving the trifluoromethyl group are known, often under photolytic or radiolytic conditions. However, these are generally high-energy processes and may lack selectivity.

Kinetic Analysis of Key Chemical Transformations and Side Reactions

A quantitative understanding of the reaction rates and the factors that influence them is crucial for controlling chemical processes. Due to the complexity of this compound, specific kinetic data is scarce in the literature. However, a qualitative analysis based on the electronic effects of the substituents can be made.

Nucleophilic Aromatic Substitution: The rate of SNAr would be highly dependent on the position of the leaving group relative to the trifluoromethyl group. As discussed, substitution at C2 would be kinetically favored over substitution at C1. The presence of the electron-donating methoxy group would decrease the rate of reaction compared to an analogous compound without this group. Kinetic studies of SNAr reactions on related nitrothiophenes have shown that reaction rates are sensitive to the solvent and the nature of the nucleophile libretexts.org.

Kinetic vs. Thermodynamic Control: In electrophilic substitution reactions, it is possible for the initially formed product (the kinetic product) to rearrange to a more stable isomer (the thermodynamic product) if the reaction is reversible youtube.compressbooks.pub. For the electrophilic substitution of this compound, the substitution at C6 is predicted to be both the kinetic and thermodynamic product due to the strong directing effect of the methoxy group and the lack of significant steric hindrance compared to other activated positions.

| Compound | Relative Rate (Predicted) | Major Product(s) (Predicted) |

|---|---|---|

| Anisole | ~10⁹ | 4-Bromoanisole, 2-Bromoanisole |

| This compound | < 1 | 1,2,4-Tribromo-5-methoxy-3-(trifluoromethyl)benzene |

| 1-Bromo-4-(trifluoromethyl)benzene | ~10⁻⁶ | 1-Bromo-2-nitro-4-(trifluoromethyl)benzene |

Theoretical and Computational Chemistry Studies on 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can identify the most stable arrangement of atoms, known as the optimized geometry. For 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles that result from the electronic interactions between the benzene (B151609) ring and its substituents.

Conformational analysis, a key aspect of geometry optimization, involves identifying the most stable spatial arrangement of the molecule's atoms. The methoxy (B1213986) group, in particular, can rotate around the carbon-oxygen bond, leading to different conformers. DFT calculations can determine the relative energies of these conformers, thus identifying the most likely shape of the molecule. The presence of bulky bromine and trifluoromethyl groups adjacent to the methoxy group will likely introduce steric hindrance, influencing the preferred orientation of the methoxy group relative to the benzene ring.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.89 - 1.91 Å |

| C-O (methoxy) bond length | ~1.36 - 1.38 Å |

| C-CF3 bond length | ~1.49 - 1.51 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability. Hyperconjugation, a type of stabilizing interaction, involves the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.

Computational Prediction of Reactivity and Regioselectivity

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the methoxy group, indicating its nucleophilic character. The aromatic ring will also exhibit negative potential, though this will be influenced by the substituents. The areas around the hydrogen atoms of the benzene ring and the trifluoromethyl group are expected to have a positive potential. A region of positive potential, known as a "sigma-hole," may also be present on the outer side of the bromine atoms, making them potential halogen bond donors.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher value indicates greater stability and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the specific atoms or regions within a molecule that are most susceptible to attack. By analyzing these descriptors, it is possible to predict the regioselectivity of reactions involving this compound. For instance, the sites most prone to electrophilic attack would be those with the highest values for the Fukui function for nucleophilic attack (f+), while the sites most susceptible to nucleophilic attack would have the highest values for the Fukui function for electrophilic attack (f-).

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | ~ 2.25 - 3.25 |

| Chemical Potential (μ) | ~ -3.75 to -4.75 |

| Electrophilicity Index (ω) | ~ 2.5 to 4.0 |

Transition State Analysis and Reaction Energy Profiles for Synthetic Steps

There are no publicly available studies that provide a transition state analysis or reaction energy profiles for the synthetic steps involved in the formation of this compound. While general principles of electrophilic aromatic substitution and other relevant reaction mechanisms are well-documented, specific computational data, such as activation energies and the geometries of transition states for the synthesis of this compound, have not been reported.

Computational Modeling of Intermolecular Interactions and Aggregation Behavior

Similarly, there is a lack of published research on the computational modeling of intermolecular interactions and the aggregation behavior of this compound. Therefore, no data is available regarding its potential to form specific aggregates or its behavior in condensed phases, such as liquid crystalline phases.

Derivatives and Analogues: Synthesis, Reactivity, and Structure Reactivity Relationships of 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

Systematic Functionalization and Derivatization of the 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene Core

The this compound scaffold is primed for systematic derivatization through selective reactions targeting its distinct functional groups: the bromine centers, the trifluoromethyl moiety, and the methoxy (B1213986) group.

Site-Selective Cross-Coupling Reactions at Bromine Centers (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the two bromine atoms in this compound is differentiated by their electronic and steric environments, allowing for site-selective functionalization.

The bromine at the C1 position is flanked by the trifluoromethyl group and a proton, while the C2 bromine is situated between the trifluoromethyl and methoxy groups. The strong electron-withdrawing nature of the trifluoromethyl group makes both C-Br bonds susceptible to oxidative addition by a palladium(0) catalyst. However, the steric hindrance around the C2 bromine is significantly greater than at C1. Consequently, palladium-catalyzed cross-coupling reactions are expected to occur preferentially at the less sterically hindered C1 position.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org For this compound, a regioselective mono-alkynylation is anticipated at the C1 position under controlled conditions, using one equivalent of the alkyne. Factors influencing regioselectivity in polyhalogenated systems often include steric accessibility and electronic effects, with the less hindered position typically reacting first. nih.gov Subsequent coupling at the C2 position would require more forcing conditions.

Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound. Similar to the Sonogashira reaction, the initial coupling is predicted to occur at the C1 position. The regioselectivity in Suzuki couplings of non-symmetric dibromobenzenes is often governed by steric and electronic effects, with oxidative addition of palladium being the rate-determining step. rsc.orgoregonstate.edunih.gov Electron-withdrawing groups can enhance the rate of oxidative addition, but steric hindrance can override this electronic activation. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.gov For the target molecule, selective mono-amination at the C1 position is the expected outcome under carefully optimized conditions, primarily due to the lower steric hindrance at this site. Bulky phosphine (B1218219) ligands are often crucial in facilitating the reductive elimination step and can influence the selectivity of the reaction. youtube.comkit.edu

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Preferred Position of First Coupling | Primary Influencing Factor | Potential Product (Mono-Coupling) |

|---|---|---|---|

| Sonogashira | C1 | Steric Hindrance | 2-Bromo-5-methoxy-1-(alkynyl)-3-(trifluoromethyl)benzene |

| Suzuki | C1 | Steric Hindrance | 2-Bromo-1-aryl-5-methoxy-3-(trifluoromethyl)benzene |

| Buchwald-Hartwig | C1 | Steric Hindrance | N-(2-Bromo-4-methoxy-6-(trifluoromethyl)phenyl)amine |

Selective Transformations of the Trifluoromethyl Group (e.g., C-F bond functionalization)

The trifluoromethyl (CF₃) group is generally robust and unreactive. However, recent advancements have enabled the selective functionalization of C-F bonds, providing pathways to valuable difluoromethyl (CF₂R) and monofluoromethyl (CFR₂) moieties. ccspublishing.org.cnrsc.orgrsc.org These transformations are challenging due to the high C-F bond dissociation energy. nih.gov

Methods for C-F bond activation in trifluoromethylarenes often involve single-electron transfer (SET) processes to generate a radical anion, which then fragments by releasing a fluoride (B91410) ion. nih.govscispace.com This generates a difluorobenzylic radical that can be trapped by various reagents. For this compound, such transformations would offer a route to novel derivatives, although the reaction conditions would need to be carefully controlled to avoid reactions at the bromine centers.

Modifications of the Methoxy Moiety (e.g., demethylation, further functionalization)

The methoxy group can be modified to introduce further diversity. The most common transformation is demethylation to yield a phenol (B47542), which can then serve as a handle for subsequent reactions.

Demethylation: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. researchgate.netcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edunih.gov This would convert this compound into 2,3-dibromo-5-(trifluoromethyl)phenol. The resulting phenol opens up possibilities for O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Synthesis and Characterization of Isomeric and Analogous Poly-substituted Benzene (B151609) Derivatives

The synthesis of this compound and its isomers typically involves multi-step sequences starting from simpler substituted benzenes. The precise order of introducing the substituents is crucial for achieving the desired regiochemistry. For example, starting from a methoxy-trifluoromethyl-benzene derivative, a directed ortho-lithiation followed by bromination could be a potential route.

The characterization of these highly substituted, and often isomeric, compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of aromatic protons. The coupling patterns (or lack thereof for isolated protons) are critical for determining the substitution pattern. ¹³C, ¹⁹F, and DEPT NMR experiments are used to confirm the carbon skeleton and the presence of the CF₃ group.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps to confirm the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature for bromo-substituted compounds.

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such as C-O stretching for the ether and C-F stretching for the trifluoromethyl group.

The synthesis of analogous compounds, for instance, by replacing the methoxy group with other alkoxy or amino groups, or by altering the position of the substituents, allows for the creation of a library of compounds for structure-activity relationship studies. mdpi.com

Elucidation of Structure-Reactivity and Structure-Electronic Property Relationships through Systematic Variation of Substituents

The reactivity and electronic properties of the this compound core are determined by the complex interplay of its substituents. researchgate.net

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a weak negative resonance effect (-R). It deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director. youtube.com

Bromine Atoms (-Br): Halogens are deactivating due to their strong -I effect but are ortho, para-directors because of a +R effect.

Systematic variation of these substituents—for example, replacing the methoxy group with a methyl or amino group (stronger donors) or replacing the trifluoromethyl group with a cyano or nitro group (different withdrawing groups)—allows for a detailed investigation of structure-reactivity relationships. acs.orgrsc.org By correlating changes in molecular structure with observed reactivity in cross-coupling reactions or with photophysical properties, a deeper understanding of the electronic and steric effects can be achieved. nih.govresearchgate.netmdpi.com

Table 2: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

|---|---|---|---|---|

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | Deactivating | Meta |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

This systematic approach enables the fine-tuning of the molecule's properties for various applications, from materials science to medicinal chemistry, by providing a predictable framework for designing new derivatives with desired reactivity and characteristics.

Advanced Methodologies in Organic Synthesis Utilizing 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

Role as a Versatile Building Block for Complex Molecular Architectures

The distinct arrangement of functional groups on the benzene (B151609) ring of 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene makes it an ideal starting material for the synthesis of elaborate organic structures. The two bromine atoms, amenable to various cross-coupling reactions, alongside the electronically influential trifluoromethyl and methoxy (B1213986) groups, provide chemists with precise control over the regiochemical and stereochemical outcomes of their synthetic routes.

Precursor in the Synthesis of Functional Organic Materials (e.g., Polymers, Organic Electronic Devices, Liquid Crystals)

The robust nature and tunable reactivity of this compound make it a sought-after precursor in the development of advanced functional organic materials. The presence of two reactive bromine sites allows for its incorporation into polymeric structures through polycondensation or cross-coupling polymerization reactions. For instance, derivatives of this compound can be copolymerized with other monomers, such as styrene, to produce polymers with tailored properties. While specific studies on the copolymerization of this compound itself are not extensively documented, research on analogous bromo- and methoxy-ring-disubstituted phenylcyanoacrylates demonstrates the feasibility of incorporating such functionalized aromatic units into polymer backbones.

In the realm of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), the trifluoromethyl group is known to enhance electron transport properties and improve device stability. While direct applications of this compound in OLEDs are still an emerging area of research, the synthesis of novel emitters containing trifluoromethylated aromatic cores is a well-established strategy for achieving efficient blue emission and improved external quantum efficiencies. The dibromo functionality of this compound provides a convenient handle for introducing it into larger conjugated systems that form the emissive layer of OLEDs.

The synthesis of liquid crystals is another area where this building block shows significant promise. The rigid aromatic core substituted with a polar trifluoromethyl group and a flexible methoxy group can be elaborated to create molecules with the specific anisotropic properties required for liquid crystalline behavior. For example, triphenylene-based discotic liquid crystals, which can be synthesized from appropriately substituted benzene derivatives, exhibit unique mesophase behaviors. The strategic placement of substituents on the benzene ring is crucial for controlling the self-assembly and thermal properties of these materials.

Intermediate for Highly Functionalized Aromatic Scaffolds and Heterocyclic Systems

The differential reactivity of the two bromine atoms in this compound, influenced by the electronic effects of the trifluoromethyl and methoxy groups, allows for the stepwise and regioselective introduction of various substituents. This feature is particularly valuable for the construction of highly functionalized aromatic scaffolds, which are key components in many pharmaceuticals and agrochemicals.

Furthermore, this compound serves as an excellent precursor for the synthesis of a wide range of heterocyclic systems. The ortho-dibromo arrangement is particularly well-suited for the construction of fused heterocyclic rings. For example, through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, one can access important heterocyclic cores such as benzofurans and indoles. The synthesis of substituted pyridines, pyrimidines, and pyrazoles containing a trimethoxyphenyl scaffold has been demonstrated to yield compounds with significant biological activity, highlighting the potential of similar strategies using this compound as a starting material.

Integration into Novel Reaction Methodologies (e.g., C-C and C-Heteroatom Bond Formations)

The two bromine atoms of this compound are amenable to a variety of modern cross-coupling reactions, facilitating the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental to the construction of complex organic molecules.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Potential Products |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryls, Polyaryls |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | Arylalkynes |

| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Arylamines |

| Heck Coupling | Alkenes | C-C (alkenyl) | Pd catalyst, Base (e.g., Et₃N) | Stilbenes, Cinnamates |

| Stille Coupling | Organotin Reagents | C-C | Pd catalyst | Biaryls, Vinylarenes |

| Negishi Coupling | Organozinc Reagents | C-C | Pd or Ni catalyst | Biaryls, Alkylarenes |

This table presents potential reactions based on the known reactivity of aryl bromides. Specific conditions would need to be optimized for this compound.

The ability to perform these reactions sequentially and with high regioselectivity is a key advantage of using this building block. For instance, a Suzuki-Miyaura coupling could be performed at one bromine position, followed by a Buchwald-Hartwig amination at the other, leading to the synthesis of complex, unsymmetrically substituted aromatic compounds.

Investigation of its Potential in Fluorous Synthesis and as a Component in Specialized Solvent Systems

The presence of a trifluoromethyl group imparts a degree of "fluorous" character to this compound. Fluorous synthesis is a technique that utilizes highly fluorinated compounds to facilitate the separation of products from reagents and byproducts. Compounds tagged with a sufficiently large fluorous moiety exhibit unique solubility profiles, being soluble in fluorous solvents but insoluble in common organic solvents at room temperature.

While the single trifluoromethyl group in this compound is not sufficient to render it fully fluorous, it can be a valuable component in the design of fluorous reagents or catalysts. By attaching a longer perfluoroalkyl chain to the aromatic ring, for example, via a cross-coupling reaction, its fluorous character can be significantly enhanced.

Furthermore, trifluoromethyl-substituted aromatic compounds, such as benzotrifluoride, have been investigated as environmentally benign and effective solvents for a range of chemical reactions, including those used in fluorous synthesis. These solvents can dissolve both standard organic molecules and highly fluorinated compounds, making them ideal for biphasic catalysis and purification protocols. The unique properties of this compound could make it or its derivatives interesting candidates for specialized solvent systems or as additives to modify the properties of existing fluorous solvents.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of in-depth analytical studies focused specifically on the compound This compound . While the compound is commercially available and its basic properties are listed by chemical suppliers, detailed experimental data from specialized analytical techniques—crucial for a thorough understanding of its structural and mechanistic properties—are not publicly documented.

This scarcity of information prevents a detailed exploration of the compound through advanced analytical methods as outlined. Methodologies such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography are fundamental in elucidating the precise three-dimensional structure, electronic environment, and intermolecular interactions of a molecule. However, no specific studies applying these techniques to this compound have been reported.

Similarly, investigations into the compound's reactivity and the nature of transient species using in-situ spectroscopic monitoring, such as Fourier-transform infrared (FT-IR) and UV-Vis spectroscopy, are absent from the current body of scientific work. Furthermore, the application of highly specialized techniques like synchrotron radiation-based spectromicroscopies for spatially resolved chemical information has not been documented for this particular compound.

The absence of such fundamental analytical data precludes a detailed discussion of its stereochemical and conformational analysis, the precise determination of its molecular weight and fragmentation pathways, the definitive confirmation of its single-crystal molecular structure, or the real-time observation of its behavior in chemical reactions.

Consequently, while the chemical structure of this compound is known, a thorough and scientifically rigorous article detailing its in-depth mechanistic and structural elucidation cannot be generated at this time. The scientific community has yet to publish the necessary research to support such an analysis.

Specialized Analytical Techniques for In Depth Mechanistic and Structural Elucidation of 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

X-ray Absorption Spectroscopy (XAS) for Element-Specific Electronic Structure and Bonding Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a selected atomic species within a molecule. For a complex molecule such as 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene, XAS can provide invaluable, atom-specific insights into the bonding environment of the bromine, carbon, fluorine, and oxygen atoms, which is often unattainable with other analytical methods. The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to approximately 50 eV above it, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. The spectral features in this region arise from the excitation of a core electron to unoccupied electronic states, providing detailed information about the local symmetry and the nature of the chemical bonds.

The EXAFS region, extending from about 50 eV to over 1000 eV beyond the edge, consists of oscillations that result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of these oscillations allows for the precise determination of interatomic distances, coordination numbers, and the identity of the neighboring atoms for the first few coordination shells around the absorbing atom.

Given the absence of direct experimental XAS data for this compound in the public domain, this section will detail the theoretical application of the technique and present illustrative data based on studies of analogous compounds such as bromobenzene (B47551), trifluoromethylated aromatics, and anisole (B1667542) derivatives.

Bromine K-edge XAS

Analysis at the Bromine K-edge (~13474 eV) would selectively probe the environment of the two bromine atoms on the benzene (B151609) ring.

XANES Analysis: The Br K-edge XANES spectrum is expected to reveal information about the electronic structure of the C-Br bonds. The position and intensity of the pre-edge and edge features are influenced by the electronegativity of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) group would modulate the electron density at the carbon atoms bonded to the bromines, which in turn affects the energy of the unoccupied molecular orbitals. These subtle electronic effects would be reflected in the precise energy and shape of the absorption edge. For instance, transitions from the bromine 1s core level to unoccupied σ*(C-Br) molecular orbitals would be a prominent feature.

EXAFS Analysis: The Br K-edge EXAFS region would provide quantitative information about the local structure around the bromine atoms. The primary information extracted would be the precise Br-C bond distance. Furthermore, analysis of the EXAFS oscillations could reveal the distances to the adjacent carbon atoms within the benzene ring, helping to confirm the local geometry.

Interactive Data Table: Illustrative Bromine K-edge XAS Data

The following table presents plausible data that could be obtained from a hypothetical XAS experiment on this compound, based on known values for similar organobromine compounds.

| Parameter | Absorbing Atom | Edge | Illustrative Energy (eV) | Information Gleaned |

| XANES | Bromine (Br) | K-edge | ~13474 | Provides insights into the oxidation state (formally -1) and the electronic structure of the C-Br bonds, influenced by aromatic ring substituents. |

| A prominent peak corresponding to the 1s → σ*(C-Br) transition is expected just above the edge. | ||||

| EXAFS | Bromine (Br) | K-edge | - | Analysis of oscillations would yield precise interatomic distances. |

| First Coordination Shell | Br-C bond distance: ~1.91 Å | |||

| Second Coordination Shell | Br···C (adjacent on ring) distance: ~2.80 Å |

Carbon K-edge XAS

The Carbon K-edge (~285 eV) offers a more complex spectrum due to the presence of multiple, chemically distinct carbon atoms in this compound. High-resolution XANES, often referred to as Near-Edge X-ray Absorption Fine Structure (NEXAFS) for low-Z elements, can distinguish between these different carbon environments.

NEXAFS/XANES Analysis:

Aromatic Carbons: The carbons of the benzene ring will exhibit characteristic 1s → π* transitions at lower energies (around 285 eV) and 1s → σ* transitions at higher energies.

Carbon bonded to Bromine (C-Br): Due to the electronegativity of bromine, the 1s core level of these carbon atoms is shifted to a higher binding energy. Studies on bromobenzene have shown this shift to be approximately +1.1 eV compared to the other ring carbons. This chemical shift allows for the selective probing of the C-Br bond's electronic structure.

Carbon of the Methoxy Group (C-OCH₃): This sp³-hybridized carbon will have a distinct spectral signature compared to the sp²-hybridized aromatic carbons, typically at a different energy.

Carbon of the Trifluoromethyl Group (C-CF₃): The strong electron-withdrawing effect of the three fluorine atoms will cause a significant shift of this carbon's 1s core level to a much higher binding energy, clearly separating its absorption features from the others.

Interactive Data Table: Illustrative Carbon K-edge NEXAFS Data

This table outlines the expected absorption energies for the distinct carbon atoms in the molecule, based on data from analogous structures.

| Absorbing Atom Environment | Illustrative Energy (eV) for 1s → π* or σ* Transition | Rationale for Energy Position |

| Aromatic C-H / C-C | ~285.1 | Baseline energy for 1s → π* transitions in a substituted benzene ring. |

| Aromatic C -Br | ~286.2 | The 1s core level is shifted to higher energy by the electronegative bromine atom, resulting in a higher transition energy. |

| Aromatic C -OCH₃ | ~286.8 | The oxygen atom's electronegativity shifts the core level of the attached aromatic carbon to a higher binding energy. |

| Methoxy -CH₃ | ~287.5 | sp³ carbon in an electron-withdrawing environment (bound to oxygen). |

| Trifluoromethyl -C F₃ | >290 | Significant shift to higher energy due to the strong inductive effect of three fluorine atoms. |

Fluorine K-edge XAS

The Fluorine K-edge (~688 eV) would be used to specifically investigate the trifluoromethyl (-CF₃) group.

EXAFS Analysis: The F K-edge EXAFS could be used to determine the F-C bond distance within the trifluoromethyl group and potentially the F···F distances between the fluorine atoms.

Interactive Data Table: Illustrative Fluorine K-edge XAS Data

The following table presents hypothetical data for the trifluoromethyl group based on published spectra of similar fluorinated compounds. researchgate.net

| Parameter | Absorbing Atom | Edge | Illustrative Energy (eV) | Information Gleaned |

| XANES | Fluorine (F) | K-edge | ~688.7 | Dominated by a strong 1s → σ*(C-F) transition, characteristic of the C-F bonds within the trifluoromethyl group. researchgate.net |

| EXAFS | Fluorine (F) | K-edge | - | Provides structural parameters for the -CF₃ group. |

| First Coordination Shell | F-C bond distance: ~1.35 Å | |||

| Second Coordination Shell | F···F distance: ~2.20 Å |

Future Research Directions and Unaddressed Challenges in the Chemistry of 1,2 Dibromo 5 Methoxy 3 Trifluoromethyl Benzene

Development of More Atom-Economical and Stereoselective Synthetic Pathways

The pursuit of green and efficient chemical syntheses remains a paramount goal in modern chemistry. For a molecule like 1,2-dibromo-5-methoxy-3-(trifluoromethyl)benzene, developing atom-economical and stereoselective pathways is a considerable challenge that offers substantial rewards.

Current synthetic strategies for polysubstituted benzenes often involve multiple steps with stoichiometric reagents, leading to significant waste generation. Future research should focus on catalytic methods that maximize the incorporation of all atoms from the reactants into the final product. csus.edursc.org One promising approach is the direct C-H functionalization of a simpler trifluoromethylated anisole (B1667542) precursor. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Furthermore, the potential for chirality in derivatives of this compound, particularly if subsequent reactions introduce stereocenters, necessitates the development of stereoselective synthetic methods. Organocatalysis and transition-metal catalysis are powerful tools for achieving high levels of stereoselectivity in the synthesis of complex molecules, including those containing trifluoromethyl groups. acs.orgrsc.org For instance, developing catalytic systems that can differentiate between the two bromine atoms for selective cross-coupling reactions would be a significant advancement, enabling the synthesis of chiral biaryl compounds.

| Synthetic Approach | Key Advantages | Potential Challenges |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps | Regioselectivity control, catalyst development |

| Catalytic Cross-Coupling | Versatility in introducing new functional groups | Catalyst poisoning by substituents, steric hindrance |

| Stereoselective Catalysis | Access to chiral, high-value derivatives | Design of specific catalysts, control of multiple stereocenters |

Exploration of Unconventional Reactivity and Novel Transformations of the Compound

The unique arrangement of substituents in this compound opens the door to exploring unconventional reactivity patterns. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) group, combined with the presence of two reactive bromine atoms, creates a rich landscape for chemical transformations.

Future research could investigate the selective activation of one C-Br bond over the other. This could be achieved through careful selection of catalysts and reaction conditions, exploiting the subtle differences in the electronic environment of the two bromine atoms. Such selective transformations would provide access to a wide range of disubstituted products that are not easily accessible through other means.

Moreover, the trifluoromethyl group, often considered relatively inert, can participate in novel transformations under specific conditions. nih.gov Research into the photochemical reactivity of this compound could reveal new pathways for C-F bond activation or functionalization of the trifluoromethyl group itself. nih.gov The development of methods for the reductive defluorination or hydrodefluorination of the trifluoromethyl group could also lead to the synthesis of novel fluorinated building blocks.

Advanced Computational Design and Prediction of New Derivatives with Tuned Electronic Properties and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) and other computational methods can be employed to understand its electronic structure and predict the outcomes of various chemical reactions. utq.edu.iqresearchgate.netrsc.orgrsc.orgichem.md

Future research in this area should focus on creating computational models that can accurately predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on this complex ring system. These models could help in designing synthetic routes to new derivatives with desired electronic properties. For example, by computationally screening a library of potential coupling partners, researchers could identify those that are most likely to react selectively at one of the bromine atoms.

Furthermore, computational studies can be used to design new derivatives with tailored electronic properties for applications in materials science. By systematically varying the substituents on the benzene (B151609) ring, it is possible to tune the HOMO and LUMO energy levels, which in turn affects the optical and electronic properties of the material. This in-silico design approach can accelerate the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration into Emerging Areas of Supramolecular Chemistry and Nanotechnology

The presence of halogen atoms in this compound makes it an attractive building block for supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is a powerful tool for the construction of self-assembling materials. researchgate.net Future research could explore the use of this compound in the design of liquid crystals, gels, and other functional materials based on halogen bonding interactions.

In the field of nanotechnology, functionalized aromatic molecules are used as surface ligands for nanoparticles, enabling their dispersion in various media and imparting new functionalities. pageplace.denih.govnih.govmdpi.comaspbs.com Derivatives of this compound could be designed to anchor to the surface of nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. For example, by attaching this molecule to gold nanoparticles, it may be possible to create new sensors or imaging agents.

Addressing Scalability and Industrial Feasibility Challenges for Complex Benzene Derivatives

While the synthesis of complex molecules in a laboratory setting is a significant achievement, the transition to large-scale industrial production presents a host of new challenges. For a compound like this compound and its derivatives, scalability is a major hurdle that must be addressed for any potential commercial applications.

Future research should focus on developing synthetic routes that are not only efficient and atom-economical but also safe, robust, and cost-effective on an industrial scale. researchgate.net This includes the use of flow chemistry, which can offer significant advantages in terms of safety, reproducibility, and scalability compared to traditional batch processes. Additionally, the development of purification methods that are amenable to large-scale production, such as crystallization or distillation, will be crucial.

| Challenge | Potential Solution | Key Research Area |

| Process Safety | Flow chemistry, continuous processing | Reactor design, process optimization |

| Purification | Crystallization, distillation | Solvent screening, process development |

| Cost-Effectiveness | High-activity catalysts, inexpensive starting materials | Catalyst development, route scouting |

| Environmental Impact | Green solvents, waste minimization | Green chemistry metrics, lifecycle analysis |

Q & A

Q. What are the established synthetic routes for 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1: Bromination of a pre-methoxylated benzene derivative using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Step 2: Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada coupling) or electrophilic substitution with CF₃ sources (e.g., CF₃X reagents) .